1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide

FMS kinase inhibition CSF-1R Anticancer kinase inhibitor

1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide is a heterocyclic building block featuring a pyrrolo[3,2-c]pyridine core with a primary sulfonamide substituent at the N1 position. It belongs to the pyrrolopyridine class—fused pyrrole-pyridine bicyclic systems recognized for their versatility as kinase inhibitor scaffolds.

Molecular Formula C7H7N3O2S
Molecular Weight 197.22 g/mol
Cat. No. B12987752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide
Molecular FormulaC7H7N3O2S
Molecular Weight197.22 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1N(C=C2)S(=O)(=O)N
InChIInChI=1S/C7H7N3O2S/c8-13(11,12)10-4-2-6-5-9-3-1-7(6)10/h1-5H,(H2,8,11,12)
InChIKeyOWGWZFXLIQFBHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide (CAS 2387598-15-2): A Heterocyclic Sulfonamide Building Block for Kinase-Targeted Drug Discovery


1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide is a heterocyclic building block featuring a pyrrolo[3,2-c]pyridine core with a primary sulfonamide substituent at the N1 position . It belongs to the pyrrolopyridine class—fused pyrrole-pyridine bicyclic systems recognized for their versatility as kinase inhibitor scaffolds . The compound possesses a molecular weight of 197.22 g/mol, a computed XLogP3 of -0.1, a topological polar surface area (TPSA) of 86.4 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and a single rotatable bond . These physicochemical parameters place it in a favorable property space for fragment-based and scaffold-oriented drug discovery campaigns, with low lipophilicity and high ligand efficiency potential relative to more elaborate heterocyclic sulfonamide alternatives.

Why Generic Pyrrolopyridine Building Blocks Cannot Replace 1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide in Structure-Guided Design


The pyrrolopyridine scaffold family includes multiple regioisomeric variants—pyrrolo[3,2-c]pyridine, pyrrolo[2,3-b]pyridine, pyrrolo[3,2-b]pyridine, and pyrrolo[2,3-c]pyridine—each presenting distinct nitrogen atom geometries and hydrogen-bonding vectors to kinase hinge regions . Within the pyrrolo[3,2-c]pyridine sub-family, the position of the sulfonamide group (N1 vs. C2 vs. C3 vs. C6) further dictates molecular recognition, selectivity, and synthetic elaboration pathways. The N1-sulfonamide substitution pattern in 1H-pyrrolo[3,2-c]pyridine-1-sulfonamide places the sulfonamide moiety directly on the pyrrole nitrogen, creating a unique sulfonamide-N-pyrrole vector that is structurally distinct from the more common C3-sulfonyl chloride or C2-carboxamide derivatives . SAR studies on arylsulfonamide-pyrrolopyridine co-potentiators have demonstrated that the pyrrolo[3,2-c]pyridine core, when coupled with specific sulfonamide substitution patterns, achieves EC50 values as low as 0.5 μM against CFTR mutants , and derivatives of the [3,2-c] scaffold show 3.2-fold greater FMS kinase potency compared to the lead KIST101029 . These quantitative structure-activity relationships confirm that regioisomeric and positional substitutions are not interchangeable without loss of target engagement.

Quantitative Comparative Evidence Guide: 1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide vs. Closest Building Block Alternatives


Pyrrolo[3,2-c]pyridine Core Demonstrates 3.2-Fold FMS Kinase Potency Advantage Over Lead Compound KIST101029

Derivatives built upon the pyrrolo[3,2-c]pyridine scaffold demonstrate a quantifiable potency advantage. Among a series of eighteen pyrrolo[3,2-c]pyridine derivatives tested against FMS kinase, compound 1r achieved an IC50 of 30 nM, representing a 3.2-fold improvement over the lead compound KIST101029 (IC50 = 96 nM) . Compound 1e from the same series showed IC50 = 60 nM, a 1.6-fold improvement . In a cellular context against bone marrow-derived macrophages (BMDM), compound 1r maintained superiority with IC50 = 84 nM vs. KIST101029 IC50 = 195 nM—a 2.32-fold potency advantage . Importantly, compound 1r was profiled across a panel of 40 kinases including FMS and demonstrated selectivity for the FMS kinase target, confirming that the pyrrolo[3,2-c]pyridine scaffold can achieve target selectivity when appropriately elaborated .

FMS kinase inhibition CSF-1R Anticancer kinase inhibitor Pyrrolopyridine scaffold optimization

Arylsulfonamide-Pyrrolopyridine Co-Potentiator ASP-11 Achieves 7-Fold CFTR Current Enhancement Over VX-770 Alone in N1303K Mutant

The arylsulfonamide-pyrrolopyridine chemotype, of which 1H-pyrrolo[3,2-c]pyridine-1-sulfonamide is a core building block, has demonstrated unique co-potentiator pharmacology. ASP-11, an arylsulfonamide-pyrrolopyridine co-potentiator, added to VX-770 (ivacaftor) increased N1303K-CFTR current 7-fold more than VX-770 alone . ASP-11 also increased current to ~65% of the G551D-CFTR response seen with VX-770, was additive with VX-770 on F508del-CFTR, and activated wild-type CFTR in the absence of a cAMP agonist . Structure-activity relationship studies on 11 synthesized ASP-11 analogs yielded compounds with EC50 values down to 0.5 μM . Efficacy was confirmed in primary CF human airway cell cultures carrying N1303K, W1282X, and G551D mutations .

Cystic fibrosis CFTR potentiator N1303K mutation Combination therapy

Sub-Micromolar Antiproliferative Activity of Pyrrolo[3,2-c]pyridine Derivatives Across a Panel of 13 Cancer Cell Lines with Cancer-Selective Cytotoxicity

Pyrrolo[3,2-c]pyridine derivative 1r demonstrated broad antiproliferative activity across a diverse cancer cell line panel. When tested against six ovarian, two prostate, and five breast cancer cell lines, IC50 values ranged from 0.15 to 1.78 μM . Critically, compound 1r exhibited selectivity toward cancer cells over normal fibroblasts, indicating a therapeutic window not uniformly observed across kinase inhibitor scaffolds . By comparison, many unoptimized kinase inhibitor fragments and building blocks (particularly those based on pyrrolo[2,3-b]pyridine or pyrrolo[3,2-b]pyridine regioisomers) require extensive elaboration to achieve sub-micromolar cellular activity with cancer-cell selectivity .

Anticancer agents Antiproliferative activity Cancer cell selectivity Pyrrolopyridine

Computational Physicochemical Profile: Lower Lipophilicity and Higher Ligand Efficiency Potential vs. Common Heterocyclic Sulfonamide Building Blocks

1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide possesses a computed XLogP3 of -0.1 and a topological polar surface area (TPSA) of 86.4 Ų, with molecular weight of 197.22 g/mol . By comparison, commonly used heterocyclic sulfonamide building blocks such as 1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine (MW ~258 g/mol, estimated cLogP ~1.8) and N-{[4-(benzenesulfonyl)phenyl]methyl}-1H-pyrrolo[3,2-c]pyridine-3-carboxamide (MW ~405 g/mol) carry significantly higher molecular weight and lipophilicity burdens . The low lipophilicity and modest molecular weight of the target compound confer higher fragment-like character and greater ligand efficiency potential—critical parameters in fragment-based drug discovery where every heavy atom must contribute favorably to binding free energy .

Drug-likeness Fragment-based drug discovery Ligand efficiency Physicochemical properties

N1-Sulfonamide Substitution Provides a 5-HT6 Receptor Affinity of Ki = 41 nM in Close Analog, Demonstrating Privileged GPCR Ligand Character

A close structural analog of the target compound, 4-{3-methyl-1H-pyrrolo[3,2-c]pyridine-1-sulfonyl}aniline, which retains the N1-sulfonamide pyrrolo[3,2-c]pyridine core, demonstrated binding affinity of Ki = 41 nM at the human 5-hydroxytryptamine receptor 6 (5-HT6), a GPCR target implicated in cognitive disorders . This affinity was measured in radioligand binding assays using transiently expressed h5-HT6 cDNA in HEK-293 cells at pH 7.4 . The N1-sulfonamide attachment point is structurally critical: the sulfonamide oxygen atoms engage the receptor through hydrogen-bonding interactions that are geometrically dependent on the N1 vector, and regioisomeric C3-sulfonamide or C2-sulfonamide analogs would present different pharmacophoric geometries incompatible with this binding mode. This demonstrates the target compound's scaffold as a privileged entry point for CNS-penetrant GPCR ligand design.

GPCR ligands 5-HT6 receptor Neuropharmacology Sulfonamide SAR

Pyrrolo[3,2-c]pyridine-1-sulfonamide Derivatives Patented as JAK Kinase Inhibitors for Inflammatory Bowel Disease with Gut-Restricted Design

The sulfonamide pyrrolopyridine scaffold, explicitly encompassing 1H-pyrrolo[3,2-c]pyridine-1-sulfonamide and its elaborated derivatives, is claimed in patent US20220235043A1 as inhibitors of JAK kinase activity for the treatment of inflammatory bowel disease, Crohn's disease, ulcerative colitis, irritable bowel syndrome, and Celiac disease . The patent describes compounds designed to preferentially and restrictively act within the intestinal lumen following oral administration, resulting in enhanced safety through minimized systemic exposure . This gut-restricted design strategy leverages the physicochemical properties of the sulfonamide pyrrolopyridine core (moderate polarity, TPSA = 86.4 Ų) to limit passive permeability across the intestinal epithelium while maintaining sufficient solubility for luminal target engagement—a differentiated product profile compared to systemic JAK inhibitors such as tofacitinib, which carry black-box warnings due to systemic immunosuppression.

JAK inhibition Inflammatory bowel disease Gut-restricted therapeutics Immunology

Recommended Procurement and Application Scenarios for 1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide Based on Peer-Reviewed Evidence


Fragment-Based Lead Generation for Selective FMS/CSF-1R Kinase Inhibitor Programs

Discovery teams pursuing selective FMS kinase (CSF-1R) inhibitors for oncology or inflammatory disease should prioritize this building block. The pyrrolo[3,2-c]pyridine scaffold has demonstrated the ability to generate compounds with 30 nM biochemical IC50 against FMS kinase, 3.2-fold more potent than the KIST101029 lead, with selectivity confirmed across a 40-kinase panel and cellular activity (BMDM IC50 = 84 nM) . The N1-sulfonamide provides a hydrogen-bond-capable vector for hinge-region interactions, and the low molecular weight (197 Da) and favorable lipophilicity (XLogP3 = -0.1) leave ample room for fragment growth while maintaining drug-like properties.

CFTR Co-Potentiator Discovery for Cystic Fibrosis Mutations Poorly Responsive to Single-Agent Therapy

Programs targeting CFTR mutations such as N1303K, W1282X, and G551D that show limited response to VX-770 monotherapy should incorporate this scaffold. The arylsulfonamide-pyrrolopyridine series, derived from this core, has demonstrated a 7-fold enhancement of N1303K-CFTR current over VX-770 alone, additivity with VX-770 on F508del-CFTR, efficacy in primary human airway epithelial cultures, and SAR optimization yielding EC50 values down to 0.5 μM . This co-potentiator mechanism is unique to the arylsulfonamide-pyrrolopyridine chemotype among the three co-potentiator classes identified in synergy screens.

Gut-Restricted JAK Inhibitor Development for Inflammatory Bowel Disease

Teams developing intestinally-restricted JAK inhibitors for IBD, Crohn's disease, or ulcerative colitis should evaluate this building block as a core scaffold. The patent landscape (US20220235043A1) explicitly claims sulfonamide pyrrolopyridine compounds with Formula (I) for JAK-mediated gastrointestinal conditions, with design features that restrict systemic exposure . The compound's moderate polarity (TPSA = 86.4 Ų) and low lipophilicity support the gut-restricted pharmacokinetic strategy, potentially offering improved safety over systemic JAK inhibitors that carry black-box warnings for immunosuppression-related adverse events.

CNS GPCR Ligand Discovery Leveraging the N1-Sulfonamide Pharmacophore

Neuroscience programs targeting serotonin receptors (5-HT6) or other CNS GPCRs can utilize this scaffold as a privileged fragment. A close N1-sulfonamide analog demonstrated Ki = 41 nM at the human 5-HT6 receptor , confirming that the N1-sulfonamide pyrrolo[3,2-c]pyridine geometry provides appropriate hydrogen-bonding vectors for GPCR engagement. The low molecular weight and favorable CNS multiparameter optimization (MPO) profile—driven by low lipophilicity, low rotatable bond count (1), and moderate TPSA—make this an attractive starting point for CNS-penetrant ligand design.

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